

Application Notes and Protocols for L-797591 in cAMP Measurement Assays

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Compound of Interest

Compound Name: L-797591

Cat. No.: B15621443

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Introduction

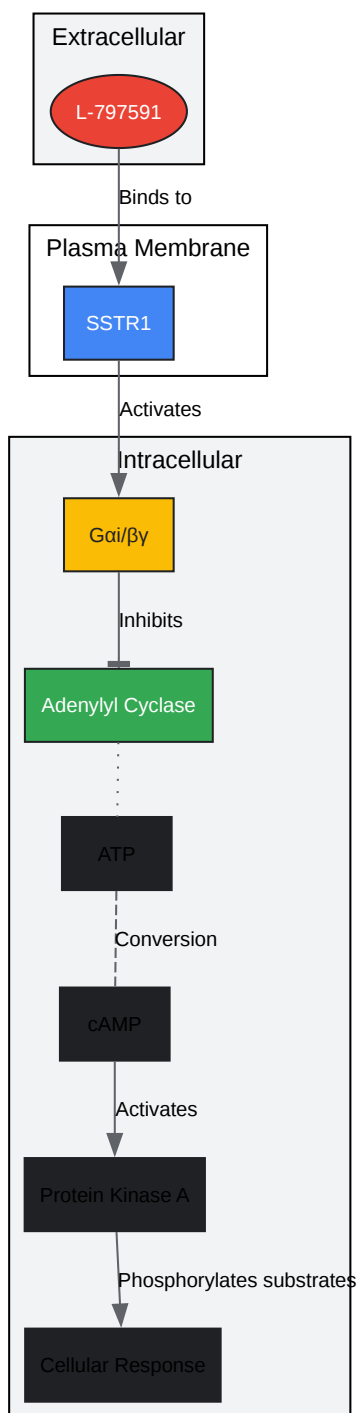
L-797591 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 1 (SSTR1).[1] SSTR1 is a member of the G protein-coupled receptor (GPCR) family and is coupled to the inhibitory G protein (G α i).[2][3] Activation of SSTR1 by an agonist like **L-797591** leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This makes the measurement of cAMP a crucial method for characterizing the pharmacological activity of **L-797591** and similar compounds targeting SSTR1.

These application notes provide a comprehensive overview and detailed protocols for utilizing **L-797591** in cAMP measurement assays.

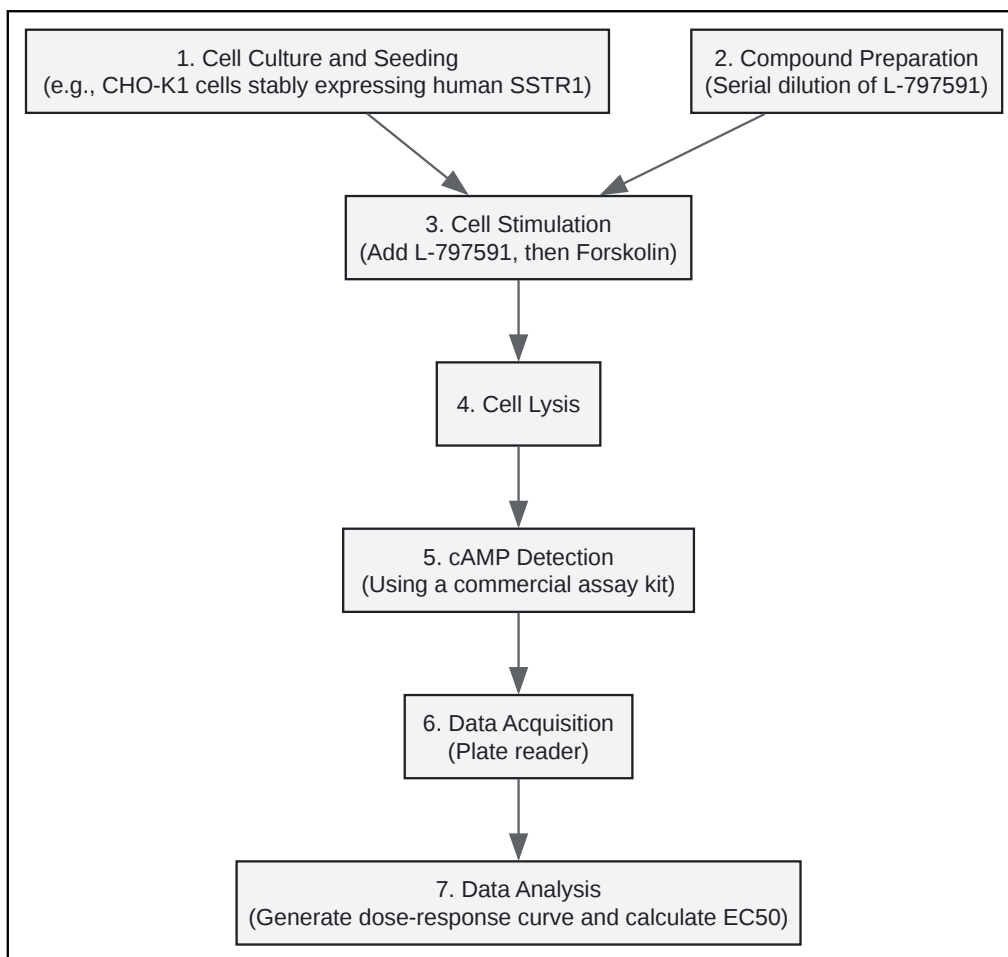
Signaling Pathway

The activation of SSTR1 by **L-797591** initiates a signaling cascade that results in the inhibition of cAMP production. The key steps are outlined in the diagram below.

SSTR1 Signaling Pathway leading to cAMP Inhibition



Workflow for L-797591 cAMP Inhibition Assay



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References

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- 3. Somatostatin triggers local cAMP and Ca²⁺ signaling in primary cilia to modulate pancreatic β -cell function - PMC [pmc.ncbi.nlm.nih.gov]
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